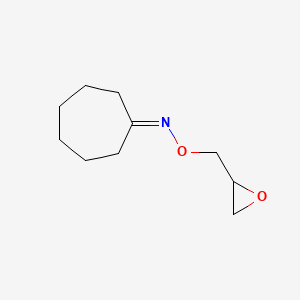

Cycloheptanone O-oxiranylmethyl-oxime

Übersicht

Beschreibung

Cycloheptanone is an organic compound with the formula C7H12O . It belongs to the family of cyclic ketones, sharing similar structural and chemical properties with them . Its structure involves a seven-membered carbon ring, with one of these carbon atoms participating in a ketone functional group .

Synthesis Analysis

Cycloheptanone can be synthesized via the Friedel-Crafts acylation of cycloheptene, followed by dehydrogenation . Another method involves the ring expansion of cyclohexanone . By acylation of cyclopentanone and cycloheptanone oximes with carboxylic acids anhydrides or chlorides, new esters were obtained of cyclopentanone and cycloheptanone oximes .Molecular Structure Analysis

The molecular formula of Cycloheptanone O-oxiranylmethyl-oxime is C10H17NO2 . It has a molecular weight of 183.24748 .Chemical Reactions Analysis

Cycloheptanone, like other ketones, exhibits moderate reactivity. It can undergo a plethora of reactions, including reduction, oxidation, and condensation . An unexpected cascade reaction for oxidation–oximization of cyclohexane with ammonium acetate was developed for the first time to access cyclohexanone oxime with 50.7% selectivity (13.6% conversion) .Physical And Chemical Properties Analysis

Cycloheptanone manifests as a clear, colorless liquid at room temperature and is characterized by a mild, sweet, and slightly pungent odor reminiscent of camphor . Its molecular weight is approximately 112.17 g/mol .Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

Cyclohexanone oxime and its derivatives are key intermediates in the synthesis of important industrial chemicals, such as ε-caprolactam, a precursor to Nylon-6. Studies highlight innovative synthesis routes and catalytic systems aimed at improving yield, selectivity, and environmental sustainability. For instance, the one-pot synthesis of cyclohexanone oxime from nitrobenzene using a bifunctional catalyst composed of palladium and gold nanoparticles demonstrates a 97% yield, showcasing the potential for high-efficiency chemical processes (Rubio-Marqués et al., 2014). Similarly, the synthesis of alicyclic oximes, including cycloheptanone oxime, through the reaction between hydroxylamine hydrochloride and alicyclic ketones under mild conditions, underscores the versatility and applicability of these compounds in organic synthesis (Bawa & Swairi, 2019).

Environmental and Economic Efficiency

Research into the cyclohexanone ammoximation process, a method to synthesize cyclohexanone oxime, focuses on improving energy efficiency and reducing production costs. This is achieved by optimizing reaction conditions, such as temperature and raw material ratios, to maximize yield and minimize energy consumption (Zhu et al., 2019). Additionally, the development of a highly efficient catalytic production of oximes from ketones using in situ–generated H2O2 presents a promising route that eliminates the need for transporting and storing hazardous materials, potentially leading to significant environmental and economic benefits (Lewis et al., 2022).

Mechanistic Insights and Novel Reactions

The Beckmann rearrangement of cyclohexanone oxime to lactams under mild conditions, facilitated by the use of cobalt salt and Lewis acid co-catalysts, exemplifies the exploration of reaction mechanisms and catalytic systems for the efficient production of valuable chemical products (Komeda et al., 2015). Moreover, the cyclization of oxime dianions with diethyl oxalate to form isoxazole-5-carboxylates, and the unexpected production of 1,2-oxazin-6-ones from cycloheptanone, shed light on the complex behavior of oxime compounds in synthetic chemistry and offer new pathways for the generation of heterocyclic compounds (Dang et al., 2006).

Wirkmechanismus

The Beckmann rearrangement is a reaction discovered in the mid-1880’s by the chemist Ernst Otto Beckmann. The reaction converts oximes into their corresponding amides, allowing the insertion of the nitrogen atom from the C=N bond into the carbon chain forming a C–N bond . This methodology not only provides a direct approach to prepare cyclohexanone oxime, but also simplifies process chemistry .

Safety and Hazards

Like many organic compounds, exposure to cycloheptanone may pose potential health risks. Inhalation, ingestion, or skin contact can lead to symptoms such as irritation, nausea, dizziness, and in severe cases, central nervous system depression . Appropriate safety measures should be implemented when handling this compound .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(oxiran-2-ylmethoxy)cycloheptanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-2-4-6-9(5-3-1)11-13-8-10-7-12-10/h10H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWDGSCDDLTCLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(=NOCC2CO2)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101270512 | |

| Record name | Cycloheptanone, O-(2-oxiranylmethyl)oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101270512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

951625-72-2 | |

| Record name | Cycloheptanone, O-(2-oxiranylmethyl)oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951625-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloheptanone, O-(2-oxiranylmethyl)oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101270512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl trans-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate](/img/structure/B3173897.png)

![2-[(1H-Indole-3-yl)carbonyl]thiazole-4-carboxylic acid](/img/structure/B3173900.png)

![(4-oxo-2-thioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetic acid](/img/structure/B3173909.png)

![3-[(3,4-Dioxo-2-pyrrolidin-1-ylcyclobut-1-en-1-yl)amino]propanoic acid](/img/structure/B3173919.png)

![ethyl 1-{[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B3173929.png)

![N-benzyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3173936.png)

![{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-1,2,3-benzotriazol-1-yl]ethyl}amine](/img/structure/B3173943.png)

![[4-(2-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid](/img/structure/B3173952.png)

![4-(3H-imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid](/img/structure/B3173953.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperazine](/img/structure/B3173959.png)

![1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-4-carboxylic acid](/img/structure/B3173961.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid](/img/structure/B3173963.png)

![N-[(3-chlorophenyl)methoxy]cyclopentanimine](/img/structure/B3173968.png)